molecular formula C8H10N4O B14091009 2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile

2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile

Cat. No.: B14091009
M. Wt: 178.19 g/mol
InChI Key: BWJNCDTWHCOWNL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile is a pyrimidine derivative featuring a dimethylamino group at position 2, a methoxy group at position 6, and a carbonitrile substituent at position 4. The compound’s structure combines electron-donating groups (dimethylamino and methoxy) with the electron-withdrawing carbonitrile, creating a unique electronic profile.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(dimethylamino)-6-methoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C8H10N4O/c1-12(2)8-10-6(5-9)4-7(11-8)13-3/h4H,1-3H3

InChI Key

BWJNCDTWHCOWNL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with dimethylamine and methoxy reagents. One common method involves the reaction of 2-chloro-6-methoxypyrimidine with dimethylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy and carbonitrile groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(dimethylamino)-6-methoxypyrimidine-4-carbonitrile with structurally related pyrimidine derivatives, emphasizing substituents, molecular properties, and synthesis strategies:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (NMR/IR) Synthesis Highlights
2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile 2-N(CH₃)₂, 6-OCH₃, 4-CN C₈H₁₀N₄O 178.19 Not reported Not reported Likely via nucleophilic substitution
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-(4-OCH₃C₆H₄), 2-SCH₃, 6-oxo, 5-CN C₁₃H₁₁N₃O₂S 297.31 300 IR: 2210 cm⁻¹ (CN), 1680 cm⁻¹ (C=O); ¹H NMR: δ 3.85 (OCH₃) Alkylation of thiol intermediates
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-SCH₂CH₂OCH₃, 4-CH₂CH(CH₃)₂, 6-oxo, 5-CN C₁₂H₁₇N₃O₂S 283.35 113–115 ¹H NMR: δ 3.27 (OCH₃), 13.55 (NH); ¹³C NMR: δ 115.55 (CN) Alkylation with 1-bromo-2-methoxyethane
4-(Diethylamino)-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile 4-N(CH₂CH₃)₂, 6-(4-OCH₃C₆H₄), 2-C₆H₅, 5-CN C₂₂H₂₂N₄O 358.44 Not reported Not reported Multi-step substitution/condensation
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-NH(4-ClC₆H₄), 4-(3-F-4-OCH₃C₆H₃), 6-oxo, 5-CN C₁₈H₁₂ClFN₄O₂ 394.77 Not reported Not reported Condensation with halogenated aryl amines

Key Observations:

Carbonitrile at position 4/5 is a common feature, suggesting its role in hydrogen bonding or as a synthetic handle for further functionalization .

Synthetic Strategies: Alkylation (e.g., using bromoalkanes) and condensation reactions are prevalent for introducing substituents like methoxyethylsulfanyl () or diethylamino (). The target compound’s synthesis likely parallels methods in , where chloro intermediates react with amines.

Pharmacological Potential: Compounds with oxo groups (e.g., ) are often explored for antibacterial or chemotherapeutic activity . The target compound’s dimethylamino group may improve solubility, enhancing bioavailability compared to bulkier analogs (e.g., ’s phenyl substituents).

Research Implications

The structural diversity of pyrimidine derivatives underscores their versatility in drug discovery. Future studies on 2-(dimethylamino)-6-methoxypyrimidine-4-carbonitrile should focus on:

  • Spectral Characterization : Obtaining NMR/IR data to confirm electronic effects of substituents.
  • Bioactivity Screening : Testing against bacterial or cancer cell lines, leveraging its electron-rich scaffold.
  • Derivatization : Exploring reactions at the carbonitrile group to synthesize hybrid molecules with enhanced properties .

Biological Activity

2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile (DMMP) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and case studies demonstrating its therapeutic potential.

Chemical Structure and Properties

Chemical Formula : C8_{8}H10_{10}N4_{4}O

Molecular Structure : DMMP features a pyrimidine ring substituted with a dimethylamino group and a methoxy group, contributing to its unique biological properties.

Research indicates that DMMP exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : DMMP has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The compound's IC50_{50} values against COX-2 are comparable to established inhibitors like Celecoxib .
  • Antitumor Activity : In vitro studies have demonstrated that DMMP possesses selective cytotoxicity against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound's mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .
  • Anti-inflammatory Effects : DMMP has been reported to reduce the production of inflammatory mediators such as PGE2_{2} and nitric oxide, thereby exhibiting anti-inflammatory properties .

Structure-Activity Relationships (SAR)

The biological activity of DMMP can be influenced by structural modifications. Studies have identified key substituents that enhance its potency:

  • Dimethylamino Group : This group is crucial for the compound's interaction with biological targets.
  • Methoxy Group : The presence of the methoxy group enhances solubility and bioavailability.

Table 1 summarizes the IC50_{50} values for various derivatives of pyrimidine compounds compared to DMMP:

CompoundTarget EnzymeIC50_{50} (µM)
DMMPCOX-223.8
CelecoxibCOX-20.04
Compound 3bCOX-231.4
Compound 4bCOX-226.04

Antitumor Activity

A study evaluating the antitumor efficacy of DMMP revealed significant cytotoxic effects against multiple cancer cell lines. The compound was tested against MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and HepG-2 (liver cancer). Results indicated that DMMP exhibited an IC50_{50} value of 0.2162 µM against these cell lines while showing minimal toxicity to normal cell lines such as HFL-1 and WI-38 .

Anti-inflammatory Effects

In another investigation, DMMP was assessed for its anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results demonstrated that DMMP significantly reduced edema, comparable to indomethacin, with an ED50_{50} value indicating effective dosage levels .

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